molecular formula C15H24ClNO2 B5189913 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Cat. No.: B5189913
M. Wt: 285.81 g/mol
InChI Key: UKGIIIPURUCYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, also known as Propranolol, is a beta-blocker medication used to treat various cardiovascular conditions such as high blood pressure, angina, and arrhythmia. Propranolol was first synthesized in 1964 by James Black, a Scottish pharmacologist who won the Nobel Prize in Medicine in 1988 for his contributions to the development of beta-blockers.

Mechanism of Action

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for responding to the stress hormone adrenaline, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of adrenaline, resulting in a decrease in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
This compound's primary effect is on the cardiovascular system, where it reduces heart rate, blood pressure, and cardiac output. It also has effects on the respiratory system, where it can cause bronchoconstriction in patients with asthma or chronic obstructive pulmonary disease. This compound can also cause hypoglycemia in patients with diabetes by inhibiting the release of glucose from the liver.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine is a widely used beta-blocker medication that has been extensively studied in the laboratory setting. It is readily available and has a well-established mechanism of action, making it a useful tool for studying the cardiovascular system. However, this compound's effects on other systems, such as the respiratory and endocrine systems, can limit its use in certain experiments.

Future Directions

There are several future directions for N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine research. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder, where it has shown promising results in reducing symptoms such as flashbacks and nightmares. Another area of interest is the potential use of this compound in the treatment of cancer, where it has shown potential in inhibiting tumor growth and metastasis. Additionally, further research is needed to fully understand this compound's effects on the respiratory and endocrine systems.

Synthesis Methods

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine's synthesis process involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylpropanediamine to form this compound.

Scientific Research Applications

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been extensively studied in the field of cardiovascular medicine due to its ability to block the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and cardiac output. This compound has also been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder, and migraine headaches.

Properties

IUPAC Name

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2/c1-12-6-5-7-13(16)14(12)19-11-10-18-9-8-17-15(2,3)4/h5-7,17H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGIIIPURUCYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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